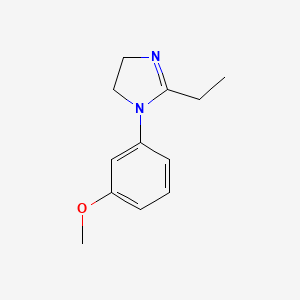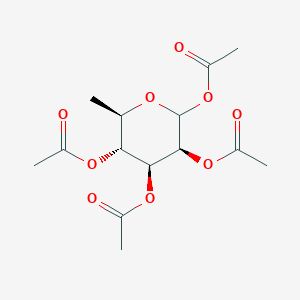
FK102Co(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of FK102Co(II) involves the coordination of cobalt(II) ions with tris(2-(1H-pyrazol-1-yl)pyridine) ligands, followed by the addition of bis(trifluoromethane)sulfonimide. The reaction typically occurs in an acetonitrile solvent, which helps dissolve the reactants and facilitate the coordination process .
Industrial Production Methods
Industrial production of FK102Co(II) follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and reactant concentrations, to ensure high yield and purity. The final product is usually obtained as an orange powder with a purity greater than 98% .
Analyse Des Réactions Chimiques
Types of Reactions
FK102Co(II) primarily undergoes redox reactions, where it can act as both an oxidizing and reducing agent. It is also involved in coordination reactions with various ligands.
Common Reagents and Conditions
Common reagents used in reactions with FK102Co(II) include acetonitrile, lithium bis(trifluoromethanesulfonyl)imide, and 4-tert-butylpyridine. These reactions typically occur under ambient conditions, although specific reactions may require controlled temperatures and inert atmospheres .
Major Products
The major products formed from reactions involving FK102Co(II) depend on the specific reactants and conditions used. In perovskite solar cells, the primary product is a stable, efficient photovoltaic material with enhanced charge extraction and transfer properties .
Applications De Recherche Scientifique
FK102Co(II) has a wide range of scientific research applications, including:
Chemistry: Used as a p-dopant material to enhance the conductivity of perovskite solar cells.
Medicine: Investigated for use in drug delivery systems and as a catalyst in pharmaceutical synthesis.
Industry: Utilized in the production of high-efficiency solar cells and other electronic devices.
Mécanisme D'action
FK102Co(II) exerts its effects by enhancing the conductivity and charge transfer properties of perovskite solar cells. The cobalt complex facilitates efficient charge extraction from the perovskite active layer, leading to improved device performance. The molecular targets and pathways involved include the coordination of cobalt(II) ions with the perovskite material, resulting in a downward shift of energy levels and increased stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
FK102Co(III)TFSi: A similar cobalt complex used as an electrolyte for dye-sensitized solar cells and as a p-dopant for perovskite solar cells.
FK209Co(II)TFSi: Another cobalt complex with similar applications in photovoltaic devices.
Uniqueness
FK102Co(II) is unique due to its specific coordination with tris(2-(1H-pyrazol-1-yl)pyridine) ligands and its ability to enhance the conductivity and stability of perovskite solar cells even in the presence of oxygen and moisture .
Propriétés
Formule moléculaire |
C24H21CoN9+2 |
|---|---|
Poids moléculaire |
494.4 g/mol |
Nom IUPAC |
cobalt(2+);2-pyrazol-1-ylpyridine |
InChI |
InChI=1S/3C8H7N3.Co/c3*1-2-5-9-8(4-1)11-7-3-6-10-11;/h3*1-7H;/q;;;+2 |
Clé InChI |
ISRKGCLCRXICQJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.[Co+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



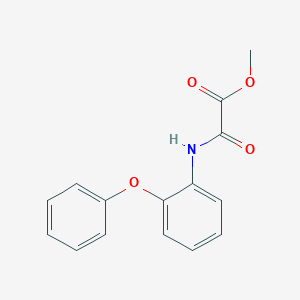

![4-[2,5-bis[2-(4-aminophenyl)ethynyl]-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B12833852.png)
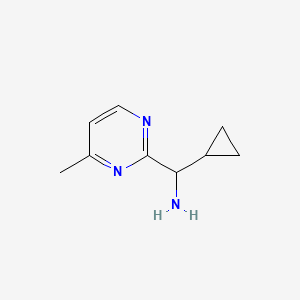
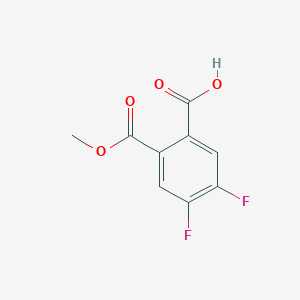
![5,6-Diamino-2-ethyl-8-morpholin-4-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile](/img/structure/B12833871.png)
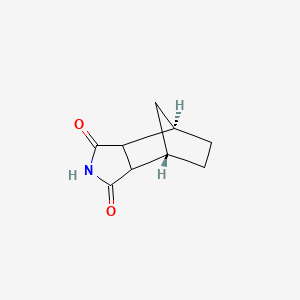
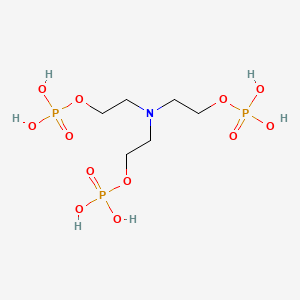

![tert-Butyl (4-hydroxybicyclo[2.1.1]hexan-1-yl)carbamate](/img/structure/B12833893.png)
